molecular formula C21H21NO B1143628 (2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-EN-1-one CAS No. 14575-25-8

(2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-EN-1-one

Cat. No.: B1143628
CAS No.: 14575-25-8
M. Wt: 303.4 g/mol
InChI Key: FWAPKZOTGYVZSA-UHFFFAOYSA-N
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Description

(2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-EN-1-one is a useful research compound. Its molecular formula is C21H21NO and its molecular weight is 303.4 g/mol. The purity is usually 95%.
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Biological Activity

(2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-EN-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl group and an indole derivative that contribute to its pharmacological properties. Its structural formula can be represented as follows:

C20H24N2\text{C}_{20}\text{H}_{24}\text{N}_2

This compound's unique structure suggests potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Biological Activity Data

Biological ActivityMechanismReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis

1. Antioxidant Activity

A study demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound effectively reduced oxidative stress markers in cellular models exposed to hydrogen peroxide.

2. Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly decreased the levels of TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory conditions.

3. Anticancer Activity

In vitro studies using various cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis. Notably, it was found to downregulate Bcl-2 expression while upregulating Bax expression, indicating a shift towards pro-apoptotic signaling pathways.

Properties

CAS No.

14575-25-8

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

1-phenyl-4-(1,3,3-trimethylindol-2-ylidene)but-2-en-1-one

InChI

InChI=1S/C21H21NO/c1-21(2)17-12-7-8-13-18(17)22(3)20(21)15-9-14-19(23)16-10-5-4-6-11-16/h4-15H,1-3H3

InChI Key

FWAPKZOTGYVZSA-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C1=CC=CC(=O)C3=CC=CC=C3)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=CC(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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